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Compound of Interest

Compound Name: (2R)-Atecegatran

Cat. No.: B1671135

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of AR-H067637, the active metabolite
of the oral prodrug atecegatran metoxil (AZD0837). AR-H067637 is a potent, selective, and
reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade. This document
details the biochemical and pharmacological properties of AR-H067637, including its
mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed
experimental protocols for key assays and visualizations of relevant pathways are provided to
support further research and development efforts in the field of anticoagulation.

Introduction

Atecegatran metoxil (AZD0837) was developed as an oral anticoagulant for the prevention of
thromboembolic disorders.[1] Its therapeutic effect is mediated by its active metabolite, AR-
H067637, which is formed in vivo following oral administration of the prodrug.[1] This guide
focuses on the core scientific and technical aspects of AR-H067637.

Physicochemical Properties
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Property Value Reference

(25)-N-[(4-
carbamimidoylphenyl)methyl]-1
) -[(2R)-2-(3-chloro-5-
Chemical Name _ N/A
difluoromethoxyphenyl)-2-
hydroxyacetyllazetidine-2-

carboxamide

Molecular Formula C21H21CIF2N404 N/A

Molecular Weight 466.87 g/mol N/A

Mechanism of Action

AR-HO067637 is a competitive, reversible, and rapid-binding direct inhibitor of thrombin (Factor
[1a).[1] By binding to the active site of thrombin, it blocks the conversion of fibrinogen to fibrin,
thereby preventing the formation of a stable clot.[1] Its inhibitory activity extends to both free

and clot-bound thrombin.[1]
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Mechanism of action of AR-H067637.

Biotransformation of Atecegatran

Atecegatran metoxil (AZD0837) is the prodrug that is orally administered and subsequently
bioconverted to the active metabolite AR-H067637. This conversion involves an intermediate
metabolite, AR-H069927.
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Biotransformation of Atecegatran.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for the in vitro activity of AR-H067637.

Table 1: Thrombin Inhibition and Selectivity
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Parameter Value Species Comments Reference
) Competitive
Ki (Thrombin) 2-4 nM Human o [1]
inhibitor.

Selective for
thrombin, with
the exception of
trypsin. No
Selectivity significant N/A [1]
inhibition of other
serine proteases
involved in

hemostasis.

Table 2: In Vitro Anticoagulant and Antiplatelet Activity

Assay ICs0 Species Comments Reference
Thrombin
Generation

0.6 uM Human [1]

(platelet-poor

plasma)

Thrombin Time

93 nM Human [1]
(TT)

Ecarin Clotting

i 220 nM Human [1]
Time (ECT)

Thrombin-
Induced Platelet 0.9 nM Human [1]
Aggregation

Thrombin-

Induced Platelet

Activation 8.4 nM Human [1]
(GPIIb/llla

exposure)
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Quantitative In Vivo Data

The following table summarizes the key quantitative data for the in vivo efficacy of AR-HO67637
in a rat model of thrombosis.

Table 3: In Vivo Antithrombotic Efficacy in Rats

. ICso0 (Plasma
Thrombosis Model . Comments Reference
Concentration)

Venous Thrombosis Dose-dependent
: 0.13 pM . : [2]
(FeCls-induced) antithrombotic effect.

No increased bleeding
0.55 uM at these [2]
concentrations.

Arterial Thrombosis
(FeCls-induced)

Pharmacokinetics

The pharmacokinetic properties of AR-HO067637 have been primarily studied in humans
following the administration of the prodrug, atecegatran metoxil.

Table 4: Human Pharmacokinetic Parameters of AR-H067637 (after oral AZD0837

administration)
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Parameter Value Conditions Reference

Single ascending

Bioavailability (of .
22 - 52% doses (15-750 mg) in N/A

prodrug AZD0837)
healthy males.
Fasting healthy male
Tmax ~1 hour . N/A
subjects.
Half-life (t1/2) 9.3 - 14 hours Healthy subjects. N/A
Low to moderate inter-
o individual variability in )
Variability Healthy subjects. N/A
Cmax (16%) and AUC
(28%).

Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis
Model in Rats

This model is widely used to evaluate the efficacy of antithrombotic agents.

Objective: To induce the formation of an occlusive thrombus in the carotid artery of a rat to
assess the antithrombotic effect of a test compound.

Materials:

Anesthetized rats

Ferric chloride (FeCls) solution (e.g., 50%)

Filter paper strips

Surgical instruments for vessel exposure

Flow probe and monitoring system or a thermocouple to measure vessel temperature[3]

Procedure:
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Anesthetize the rat according to approved institutional protocols.
Make a midline cervical incision and carefully expose the common carotid artery.

Place a flow probe around the artery to monitor blood flow or a thermocouple under the
artery to monitor temperature.[3]

Apply a strip of filter paper saturated with FeCls solution to the adventitial surface of the
carotid artery for a defined period (e.g., 10 minutes).[4]

Remove the filter paper and continuously monitor blood flow or temperature.

The primary endpoint is typically the time to occlusion (cessation of blood flow) or a
significant drop in vessel temperature, which indicates thrombus formation.[3]

The size of the thrombus can also be assessed by weighing it after excision.
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Workflow for Ferric Chloride-Induced Thrombosis Model.

In Vitro Coagulation Assays

Principle: Measures the integrity of the intrinsic and common coagulation pathways.

Procedure:

Citrated platelet-poor plasma is incubated at 37°C.

An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are
added.

After a short incubation, calcium chloride is added to initiate clotting.

The time to clot formation is measured.

Principle: Measures the final step of coagulation, the conversion of fibrinogen to fibrin.
Procedure:

o Citrated platelet-poor plasma is incubated at 37°C.

e Aknown concentration of thrombin is added.

» The time to clot formation is measured.

Principle: Specifically measures the activity of direct thrombin inhibitors. Ecarin, a protease
from snake venom, directly converts prothrombin to meizothrombin, which is then inhibited by
direct thrombin inhibitors.

Procedure:
» Citrated platelet-poor plasma is incubated at 37°C.
e Ecarin is added to the plasma.

e The time to clot formation is measured.
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Analytical Methodology
Quantification of AR-H067637 in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the
sensitive and specific quantification of AR-H067637 in biological matrices.

General LC-MS/MS Procedure:

o Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g.,
acetonitrile) containing an appropriate internal standard.

o Chromatographic Separation: Separation of the analyte from endogenous plasma
components on a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase
gradient.

» Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in
multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for
AR-H067637 and the internal standard are monitored for quantification.[5]

Conclusion

AR-HO067637 is a potent and selective direct thrombin inhibitor with a well-characterized in vitro
and in vivo profile. Its rapid onset of action and predictable anticoagulant effects, as
demonstrated in various preclinical models, underscore its therapeutic potential. This technical
guide provides a foundational resource for researchers and drug development professionals
working on novel anticoagulants, offering key data and methodologies to facilitate further
investigation and development in this critical area of medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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